7-[(4-chlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4H-chromen-4-one
Description
This compound features a chromen-4-one core substituted at positions 3, 7, and 2 with a 2,3-dihydro-1,4-benzodioxin-6-yl group, a 4-chlorobenzyloxy moiety, and a methyl group, respectively. Its molecular formula is C₂₆H₁₉ClO₅, with a molecular weight of 446.88 g/mol. The benzodioxin and chlorobenzyl groups confer unique electronic and steric properties, influencing its reactivity and biological interactions .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO5/c1-15-24(17-4-9-21-23(12-17)29-11-10-28-21)25(27)20-8-7-19(13-22(20)31-15)30-14-16-2-5-18(26)6-3-16/h2-9,12-13H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRWERIAJKNCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[(4-chlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4H-chromen-4-one is a synthetic derivative of chromenone, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antitumoral, antimicrobial, and antioxidative effects.
Chemical Structure
The compound's structure features several functional groups that may contribute to its biological activity:
- Chromone backbone : Known for various bioactivities.
- Chlorobenzyl ether : Potentially enhances lipophilicity and biological interactions.
- Dihydro-benzodioxin moiety : May influence receptor binding and activity.
Antitumoral Activity
Research indicates that compounds similar to this compound exhibit significant antitumoral properties.
-
Mechanism of Action :
- The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction.
- In vitro studies have utilized the MTT assay to assess cytotoxicity against tumor cells, demonstrating IC50 values in the micromolar range.
- Case Study :
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated:
-
Effectiveness Against Bacteria :
- In vitro tests have shown that the compound exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 to 1000 µg/mL.
- Research Findings :
Antioxidative Properties
The antioxidative capacity of the compound is another area of interest:
-
Mechanism :
- The presence of hydroxyl groups in the chromone structure is believed to contribute to free radical scavenging activity.
- Experimental Evidence :
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chromenone Derivatives with Benzodioxin Substituents
(a) 3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-7-Hydroxy-2-Methyl-4H-Chromen-4-One
- Key Differences : Lacks the 4-chlorobenzyloxy group at position 7 but retains the benzodioxin and methyl substituents.
(b) 7-Hydroxy-4-Methyl-8-[(2,3-Dihydro-1,4-Benzodioxin-6-yl)Iminomethyl]-2H-1-Benzopyran-2-One
- Key Differences: Incorporates an iminomethyl bridge and a benzodioxin group.
Chromenone Derivatives with Halogenated Substituents
(a) 7-[(4-Chlorobenzyl)Oxy]-6-Ethyl-4-Phenyl-2H-Chromen-2-One
- Key Differences : Replaces the benzodioxin group with a phenyl ring and adds an ethyl group at position 4.
(b) 6-Chloro-7-((2-Fluorobenzyl)Oxy)-4-Phenyl-2H-Chromen-2-One
- Key Differences : Substitutes 4-chlorobenzyl with 2-fluorobenzyl and lacks the benzodioxin moiety.
- Impact : Fluorine’s electronegativity alters electronic distribution, possibly enhancing metabolic stability but reducing π-π stacking interactions critical for target engagement .
Benzodioxin-Containing Non-Chromenone Compounds
(a) N-(4-Chlorobenzyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide (5e)
- Key Differences : Combines 4-chlorobenzyl and benzodioxin groups in a sulfonamide scaffold.
- Impact: Demonstrated lipoxygenase inhibition (IC₅₀ = 23.4 µM), suggesting that the benzodioxin-chlorobenzyl synergy is critical for enzyme targeting, a property likely shared with the chromenone-based target compound .
(b) 3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acrylic Acid
- Key Differences: Features an acrylic acid substituent instead of chromenone.
- Impact : The carboxylic acid group enables hydrogen bonding, making it suitable for coordination chemistry, unlike the target compound’s focus on aromatic stacking .
Enzyme Inhibition
- The benzodioxin moiety in the target compound enhances π-π interactions with hydrophobic enzyme pockets (e.g., PD-1/PD-L1), as seen in EGNN model predictions for similar scaffolds .
- Lipoxygenase Inhibition : Analog 5e’s activity (IC₅₀ = 23.4 µM) suggests that the 4-chlorobenzyl-benzodioxin combination is a pharmacophore for this enzyme class .
Antibacterial Potential
- Sulfonamide derivatives like 5e exhibit moderate antibacterial activity (MIC = 32–64 µg/mL against S. aureus), though the target compound’s chromenone core may offer broader spectrum activity due to increased planarity .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | Substituents (Positions) | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| Target Compound | 3-Benzodioxin, 7-Cl-benzyloxy, 2-Me | 446.88 g/mol | Enzyme inhibition (Predicted) |
| 7-[(4-Chlorobenzyl)Oxy]-6-Ethyl-4-Phenyl-2H | 6-Ethyl, 4-Ph, 7-Cl-benzyloxy | 390.9 g/mol | Antimicrobial |
| N-(4-Chlorobenzyl)-N-Benzodioxin-sulfonamide | Sulfonamide, 4-Cl-benzyl, Benzodioxin | 434.92 g/mol | Lipoxygenase inhibition |
Q & A
Q. What are the key synthetic routes for 7-[(4-chlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4H-chromen-4-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the chromen-4-one core via acid-catalyzed condensation of phenolic derivatives with β-ketoesters . Etherification using 4-chlorobenzyl chloride under basic conditions introduces the chlorobenzyloxy group. The dihydrobenzodioxin substituent may be attached via Friedel-Crafts alkylation or Suzuki coupling, requiring precise control of catalysts (e.g., AlCl₃ or Pd(PPh₃)₄) and temperature (60–120°C). Yield optimization can be achieved using continuous flow reactors for controlled mixing and reduced side reactions, with purity enhanced via column chromatography (e.g., petroleum ether/ethyl acetate gradients) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, such as the 4-chlorobenzyloxy group (δ 4.8–5.2 ppm for benzyl protons) and the dihydrobenzodioxin moiety (δ 4.2–4.5 ppm for dioxin methylene protons) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (expected m/z ~438.08 for C₂₆H₁₉ClO₅). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the chromen-4-one core) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets such as kinases or GPCRs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets like cyclin-dependent kinases (CDKs) or serotonin receptors. Key steps include:
- Preparing the ligand (compound) and receptor (target protein) files in PDBQT format.
- Defining active-site residues based on crystallographic data (e.g., ATP-binding pockets in kinases).
- Analyzing binding energies (ΔG) and hydrogen-bonding interactions. Validation via in vitro kinase inhibition assays (IC₅₀ determination) ensures correlation between computational and experimental results .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:
- Standardize protocols: Use identical cell lines (e.g., HEK293 for GPCR studies) and control for serum interference.
- Validate via orthogonal assays: Compare enzyme inhibition (e.g., fluorescence-based kinase assays) with cell viability (MTT assays) .
- Analyze structural analogs to isolate substituent effects (e.g., replacing 4-chlorobenzyl with 3-chlorobenzyl to assess positional impact) .
Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in long-term studies?
- Methodological Answer : Accelerated stability studies (ICH guidelines) involve:
- Storing the compound at 40°C/75% RH for 6 months to simulate shelf life.
- Analyzing degradation products via HPLC-MS.
- Identifying vulnerable sites (e.g., ester hydrolysis in the dihydrobenzodioxin group) and formulating prodrugs or salt forms (e.g., sodium salts for aqueous solubility) to enhance stability .
Experimental Design and Data Analysis
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For high-throughput screening, apply Z-factor analysis to validate assay robustness. Replicate experiments (n ≥ 3) and report confidence intervals (95% CI) to ensure reproducibility .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : Systematically modify substituents and analyze bioactivity trends:
- Replace the methyl group at position 2 with bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance hydrophobic interactions.
- Substitute the dihydrobenzodioxin moiety with a benzofuran ring to assess electron-donating effects.
- Quantify changes in binding affinity via surface plasmon resonance (SPR) and correlate with computational electrostatic potential maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
